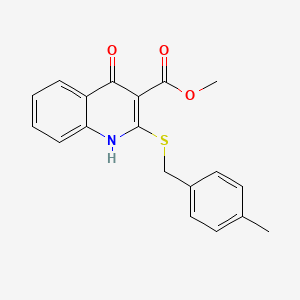

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic 4-oxo-1,4-dihydroquinoline derivative characterized by a thioether substituent at the 2-position (4-methylbenzylthio group) and a methyl ester at the 3-position. This scaffold is part of a broader class of quinolines known for their diverse biological activities, including antiviral and antibacterial properties. The 4-oxo-1,4-dihydroquinoline core enables hydrogen bonding interactions critical for molecular recognition, while the thioether and ester groups modulate solubility and reactivity .

Properties

IUPAC Name |

methyl 2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)11-24-18-16(19(22)23-2)17(21)14-5-3-4-6-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGNQXUOMPQIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the synthesis of fragrances and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

Structural Modifications and Similarity Analysis

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Position 2 Modifications : The target compound’s 4-methylbenzylthio group distinguishes it from analogs with smaller substituents (e.g., methylthio in ), which may enhance lipophilicity and binding pocket interactions.

- Position 3 Functionalization : Methyl esters (target compound) vs. carboxylic acids (e.g., ) influence solubility and bioavailability. Esters are often prodrugs, hydrolyzed in vivo to active acids.

- Core Variations : Substitution at the 1-position (e.g., pentyl in ) or 8-position (methyl in ) alters steric and electronic profiles.

Hydrogen Bonding and Crystallography

The 4-oxo group in the target compound participates in intramolecular hydrogen bonding (O–H⋯O), stabilizing the planar quinoline core. Similar patterns are observed in analogs like 4-oxo-1,4-dihydrobenzo[h]thiazetone-3,4-dicarboxylic acid, where O–H⋯O interactions dictate molecular packing and π-stacking along crystallographic axes . These interactions are critical for maintaining structural integrity and facilitating intermolecular interactions in biological targets.

Preparation Methods

Quinoline Core Synthesis via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for constructing 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. This method involves cyclocondensation of ortho-substituted anilines with ethoxymethylene malonate esters (EMME).

Formation of Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

A mixture of ortho-toluidine (27.9 mmol) and EMME (28 mmol) is heated at 120°C for 2 hours, yielding diethyl 2-((o-tolylamino)methylene)malonate (75% yield). Subsequent microwave-assisted cyclization in diphenyl ether at >250°C for 2 hours catalyzed by 2-chlorobenzoic acid produces ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (70% yield). The reaction is monitored via TLC, and the product is recrystallized from ethanol.

Key Analytical Data:

Esterification to Methyl Carboxylate

The ethyl ester is hydrolyzed to the carboxylic acid and subsequently methylated.

Alternative Microwave-Assisted Route

Microwave irradiation significantly accelerates reaction kinetics.

Structural Characterization and Spectral Analysis

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Gould-Jacobs + SNAr | 70 | 24 | High purity |

| Microwave-Assisted | 60 | 0.5 | Rapid synthesis |

| One-Pot Alkylation | 55 | 12 | Minimal intermediate isolation |

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.